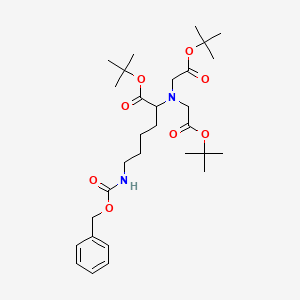

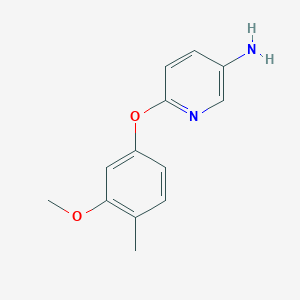

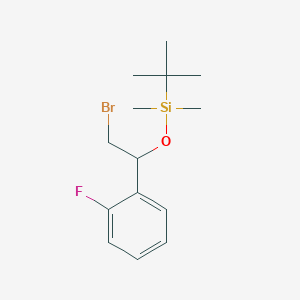

![molecular formula C9H17NO8S B12287960 (6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)

(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein von Hydroxylgruppen, einem Dioxolanring und einer Sulfamatgruppe aus, die zu ihren besonderen chemischen Eigenschaften beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Vorläuferverbindung 2,3-O-(1-Methylethyliden)-α-D-Fructopyranose, die einer Reihe von Reaktionen wie Hydroxylierung und Sulfamation unterzogen wird . Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren und kontrollierte Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung große Reaktoren und optimierte Reaktionsbedingungen umfassen, um den Ertrag und die Reinheit zu maximieren. Der Einsatz von automatisierten Systemen und einer kontinuierlichen Überwachung stellt eine gleichbleibende Qualität und Effizienz im Produktionsprozess sicher.

Chemische Reaktionsanalyse

Reaktionstypen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können unter bestimmten Bedingungen zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig von den verwendeten Reagenzien.

Substitution: Die Sulfamatgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Ketone oder Aldehyde liefern, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Auswirkungen auf zelluläre Prozesse untersucht. Ihre Fähigkeit, mit bestimmten Enzymen und Proteinen zu interagieren, macht sie zu einem wertvollen Werkzeug für das Verständnis biochemischer Pfade.

Medizin

In der Medizin wird this compound auf seine potenziellen therapeutischen Eigenschaften untersucht. Aufgrund seiner einzigartigen chemischen Eigenschaften könnte es Anwendungen bei der Behandlung bestimmter Krankheiten oder Zustände haben.

Industrie

Im Industriebereich wird diese Verbindung zur Herstellung verschiedener Materialien und Chemikalien verwendet. Ihre Reaktivität und Stabilität machen sie für den Einsatz in Fertigungsprozessen geeignet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Sulfamatgruppen spielen eine entscheidende Rolle bei der Bindung an Enzyme und Proteine, wodurch ihre Aktivität und Funktion beeinflusst werden. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The sulfamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.

Wirkmechanismus

The mechanism of action of (6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate involves its interaction with specific molecular targets. The hydroxyl and sulfamate groups play a crucial role in binding to enzymes and proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,5-Desisopropyliden Topiramat: Diese Verbindung teilt eine ähnliche Dioxolanringstruktur, jedoch fehlt ihr die Sulfamatgruppe.

2,3-O-(1-Methylethyliden)-α-D-Fructopyranose: Ein Vorläufer bei der Synthese der Zielverbindung, hat einen ähnlichen Rückgrat, jedoch unterschiedliche funktionelle Gruppen.

Einzigartigkeit

Das Vorhandensein sowohl von Hydroxyl- als auch von Sulfamatgruppen in (6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate macht es im Vergleich zu anderen ähnlichen Verbindungen einzigartig.

Eigenschaften

IUPAC Name |

(6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFVNUZYZFRVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

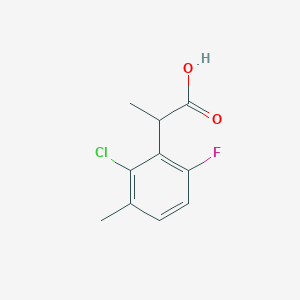

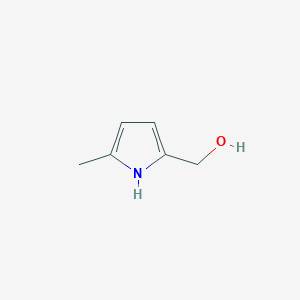

![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)

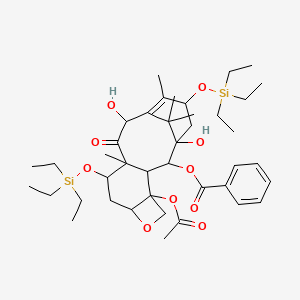

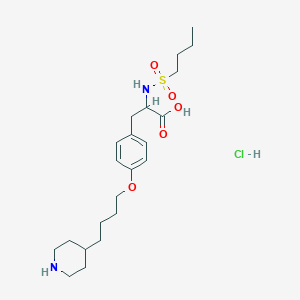

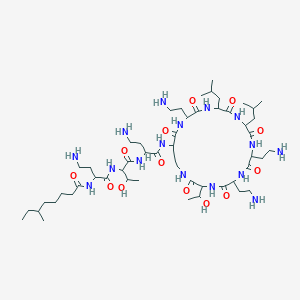

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

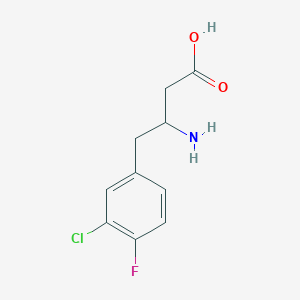

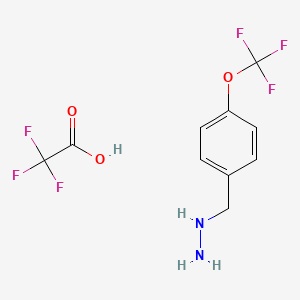

![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)

![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)